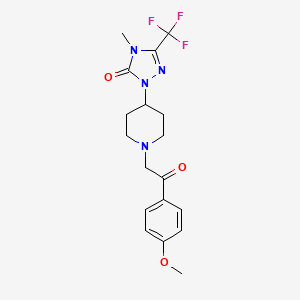
1-(1-(2-(4-methoxyphenyl)-2-oxoethyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(4-methoxyphenyl)-2-oxoethyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(2-(4-methoxyphenyl)-2-oxoethyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, identified by CAS number 2034417-69-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H21F3N4O3
- Molecular Weight : 398.4 g/mol
- IUPAC Name : 2-[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring , piperidine moiety , and methoxyphenyl group contributes to its diverse pharmacological effects.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The methoxy group is often associated with enhanced activity against pathogenic bacteria and fungi. For instance, derivatives of methoxyphenyl compounds have shown efficacy against Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell walls .
Antitumor Activity
The compound's potential as an antitumor agent is notable. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity of triazole derivatives:
| Structural Component | Effect on Activity |
|---|---|
| Methoxy Group (–OCH3) | Enhances antimicrobial and antitumor activity |
| Trifluoromethyl Group (–CF3) | Increases lipophilicity and bioavailability |
| Piperidine Ring | Contributes to receptor binding affinity |
These findings suggest that optimizing these structural components could enhance the therapeutic potential of the compound.
Case Studies
- Anticancer Studies : A recent study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a piperidine moiety showed significant inhibition of tumor growth, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of methoxyphenyl derivatives. The results demonstrated that compounds similar to our target exhibited potent activity against a range of bacterial strains, supporting the hypothesis that the methoxy group enhances biological activity .
特性
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-9-24(10-8-13)11-15(26)12-3-5-14(28-2)6-4-12/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWICMEPRUSDRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














